molecular formula C11H16ClN3O3S B11804945 1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine

1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine

Katalognummer: B11804945
Molekulargewicht: 305.78 g/mol
InChI-Schlüssel: ADNGHUKNWQDRMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C11H16ClN3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

The synthesis of 1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 5-chloro-4-ethoxypyridine-3-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions used.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing piperazine or pyridine moieties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: This compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-((4-Bromophenoxy)acetyl)-4-((4-fluorophenyl)sulfonyl)piperazine: This compound has similar structural features but contains different substituents on the piperazine ring, leading to different biological activities.

    1-Benzylpyrrolidine-3-amine derivatives: These compounds contain a pyrrolidine ring instead of a piperazine ring and have different pharmacological properties.

    Sulfonamide drugs: These compounds contain a sulfonyl group similar to this compound but have different overall structures and biological activities.

The uniqueness of this compound lies in its specific combination of a piperazine ring and a sulfonyl group, which gives it distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C11H16ClN3O3S

Molekulargewicht

305.78 g/mol

IUPAC-Name

1-(5-chloro-4-ethoxypyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C11H16ClN3O3S/c1-2-18-11-9(12)7-14-8-10(11)19(16,17)15-5-3-13-4-6-15/h7-8,13H,2-6H2,1H3

InChI-Schlüssel

ADNGHUKNWQDRMF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.